5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
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Overview
Description
5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with fluorine atoms and a methoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the structure can significantly alter the compound’s chemical and physical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves multiple steps, starting with the preparation of the fluorinated pyridine and pyrimidine precursors. One common method for synthesizing fluorinated pyridines involves the reaction of pyridine derivatives with fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . The resulting fluorinated pyridine can then be further functionalized to introduce the methoxy group and the octahydrocyclopenta[c]pyrrol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly fluorinating agents would be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The compound may also interfere with cellular processes by disrupting the function of key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is unique due to its complex structure, which includes multiple fluorine atoms and a fused ring system. This complexity can result in distinct chemical and physical properties compared to simpler fluorinated pyridines. The presence of the octahydrocyclopenta[c]pyrrol moiety also adds to its uniqueness, potentially leading to novel biological activities and applications.
Properties
Molecular Formula |
C19H20F2N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C19H20F2N4O2/c1-12-15(21)4-5-16(24-12)17(26)25-9-13-3-2-6-19(13,10-25)11-27-18-22-7-14(20)8-23-18/h4-5,7-8,13H,2-3,6,9-11H2,1H3 |
InChI Key |
JOEDXKMTFNZRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F)F |
Origin of Product |
United States |
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